N-[4-[Acetyl-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide (Diacetylsulfadimidine; Diacetylsulfamethazine)
Description
Metabolic Stabilization
N-acetylation of sulfonamides typically inactivates antibacterial activity by preventing DHPS binding. However, pre-acetylation at both N1 and N4 positions creates a sterically shielded structure resistant to hepatic acetyltransferases. Kinetic studies demonstrate that diacetylsulfadimidine undergoes 78% slower enzymatic deacetylation compared to monoacetylated analogs, extending its plasma residence time.
Lipophilicity Optimization
Introduction of two acetyl groups increases the compound's partition coefficient (LogP) from 0.85 to 1.92, significantly enhancing membrane permeability. This modification improves absorption kinetics, as evidenced by a 2.3-fold increase in Caco-2 cell monolayer transport compared to the parent drug. The table below summarizes key physicochemical impacts:
Table 2: Physicochemical Impacts of Diacetylation
| Parameter | Sulfadimidine | Diacetylsulfadimidine | Change (%) |
|---|---|---|---|
| Aqueous Solubility | 1.2 mg/mL | 0.45 mg/mL | -62.5 |
| Plasma Protein Binding | 45% | 68% | +51.1 |
| Metabolic Half-life | 2.1 h | 5.8 h | +176.2 |
Prodrug Activation Mechanism
Diacetylsulfadimidine functions as a dual prodrug, requiring sequential enzymatic deacetylation to release the active sulfadimidine species. In vitro hydrolysis studies using liver microsomes reveal preferential N4 deacetylation (t~1/2~ = 34 min) followed by slower N1 deacetylation (t~1/2~ = 127 min), creating a sustained release profile. This staggered activation aligns with bacterial growth cycles, maintaining inhibitory concentrations between cell divisions.
Synthetic methodologies for diacetylsulfadimidine emphasize regioselective acylation. A representative protocol involves:
- Initial N4 acetylation of sulfamethazine using chloroacetyl chloride in DMF/K2CO3 at 0°C.
- Subsequent N1 acylation via nucleophilic displacement with acetylated pyrimidine derivatives.
- Final purification through ethanol recrystallization, yielding >99% purity confirmed by HPLC.
Table 3: Key Synthetic Parameters
| Step | Reagent | Temperature | Yield | Purity |
|---|---|---|---|---|
| 1 | Chloroacetyl chloride | 0°C | 73.3% | 98.5% |
| 2 | Acetyl chloride | 60°C | 25.6% | 99.8% |
This synthetic approach balances reactivity at both nitrogen centers while minimizing side reactions—a critical consideration given the sulfonamide group's susceptibility to over-acylation. X-ray crystallographic data confirm the absence of N-acetyl migration during synthesis, preserving the intended regiochemistry.
Properties
Molecular Formula |
C16H18N4O4S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[4-[acetyl-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C16H18N4O4S/c1-10-9-11(2)18-16(17-10)20(13(4)22)25(23,24)15-7-5-14(6-8-15)19-12(3)21/h5-9H,1-4H3,(H,19,21) |
InChI Key |
QHVURBGVGZKIQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C(=O)C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Overview
The synthesis of Diacetylsulfadimidine primarily involves the acetylation of sulfamethazine (N-[4-[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl]aniline) to introduce acetyl groups at the amino functionalities. This is typically achieved by reaction with acetic anhydride in an acidic medium, a method consistent with sulfonamide acetylation protocols widely reported in the literature.
Detailed Synthetic Procedure
- Starting Material : Sulfamethazine (N-[4-[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl]aniline)
- Reagents : Acetic anhydride, acetic acid
- Conditions : Heating at approximately 85 °C under stirring
- Reaction Time : About 1 hour
- Work-up : Addition of distilled water to precipitate the product, filtration, and recrystallization from ethanol
- Dissolve sulfamethazine (5.00 mmol) in warm acetic acid (1.0 M solution) at 85 °C with stirring.
- Slowly add acetic anhydride (approximately 1.1 equivalents) dropwise over 20 minutes to the solution.
- Maintain the temperature at 85 °C and continue stirring for an additional hour.
- Add distilled water (about 40 mL) to the reaction mixture to precipitate the acetylated product.
- Cool the mixture to room temperature, filter the white crystalline solid, and dry.
- Purify the product by recrystallization from ethanol to obtain pure N-[4-[Acetyl-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide.
Yield and Physical Data
| Parameter | Data |
|---|---|
| Yield | Approximately 81% |
| Melting Point | 248–250 °C (literature: 247 °C) |
| FTIR Peaks | 3342, 3020, 2727, 1671 (CONH), 1591, 1528, 1492, 1299, 1154 cm⁻¹ (SO2NH) |
| ¹H-NMR (DMSO-d6) | Signals at δ 11.58 (br s, 1H), 10.28 (s, 1H), 7.90 (d, 2H), 7.72 (d, 2H) |
| Elemental Analysis | C, H, N values consistent with calculated formula |
These data confirm the successful acetylation of sulfamethazine and the purity of the final compound.
Comparative Analysis of Preparation Methods for Related Sulfonamides
| Compound Name | Acetylation Method | Yield (%) | Melting Point (°C) | Notes |
|---|---|---|---|---|
| N4-Acetylsulfabenzamide (N-[[4-(acetylamino)phenyl]sulfonyl]benzamide) | Acetic anhydride in acetic acid, 85 °C, 1 h | 96 | 245–248 | High yield, standard sulfonamide acetylation |
| N4-Acetylsulfamethazine (Diacetylsulfadimidine) | Same as above | 81 | 248–250 | Slightly lower yield, similar conditions |
| Other functionalized sulfonamides | Varied acetylation protocols | 70–95 | Varies | Dependent on substituents and reaction conditions |
This table illustrates that the acetylation of sulfamethazine to yield Diacetylsulfadimidine is consistent with general sulfonamide acetylation methods, with good yields and reproducible purity.
Analytical Characterization Supporting Preparation
- Fourier Transform Infrared Spectroscopy (FTIR) : Key absorption bands correspond to amide carbonyl (around 1670 cm⁻¹) and sulfonamide groups (1150–1300 cm⁻¹), confirming acetylation.
- Nuclear Magnetic Resonance (¹H-NMR) : Characteristic singlets and doublets in the aromatic and amide regions confirm the structure.
- Elemental Analysis : Matches theoretical values within acceptable limits, indicating high purity.
- Melting Point : Sharp melting point consistent with literature values confirms crystalline purity.
These analytical results are essential for verifying the success of the acetylation reaction and the identity of the product.
Chemical Reactions Analysis
Types of Reactions
N-[4-[Acetyl-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[4-[Acetyl-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method validation and stability testing.
Biology: Studied for its antibacterial properties and its effects on bacterial cell walls.
Medicine: Investigated for its potential use in treating bacterial infections in humans and animals.
Mechanism of Action
The antibacterial activity of N-[4-[Acetyl-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide is primarily due to its ability to inhibit the synthesis of dihydrofolic acid in bacteria. This compound competes with para-aminobenzoic acid (PABA) for the enzyme dihydropteroate synthase, thereby preventing the formation of dihydrofolic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Parent Sulfonamides: Sulfadimidine vs. Sulfisomidine
Sulfadimidine (sulfamethazine) has the molecular formula C₁₂H₁₄N₄O₂S and lacks acetyl groups. It directly inhibits bacterial dihydropteroate synthase, disrupting folate synthesis. Key differences include:
- Solubility : Sulfadimidine has lower solubility in water (~148 mg/L at 25°C) compared to Diacetylsulfadimidine, which is more lipophilic due to acetylation .
- Metabolism : Diacetylsulfadimidine is metabolized to sulfadimidine, prolonging its half-life and reducing renal crystalluria risk .
- Confusion Risk : Sulfadimidine is isomeric with sulfisomidine (sulfaisodimidine), differing in pyrimidine substitution patterns. Misidentification can lead to dosing errors .
| Property | Sulfadimidine | Diacetylsulfadimidine |
|---|---|---|
| Molecular Weight | 278.33 g/mol | 362.40 g/mol |
| Acetylation | None | N4 and aniline acetyl |
| Water Solubility | 148 mg/L | Improved lipophilicity |
| Bioavailability | Immediate release | Prodrug, sustained |
Other Acetylated Sulfonamides
Acetylsulfadiazine
- Structure : Features a pyrimidine ring without methyl groups and acetylation at the N4 position.
- Use : Broad-spectrum antibacterial, but higher risk of crystalluria than Diacetylsulfadimidine due to lower solubility .
- Key Difference : Lacks the 4,6-dimethylpyrimidine moiety, reducing specificity for certain bacterial targets .
N4-Acetylsulfamerazine
- Structure : Similar to Diacetylsulfadimidine but with a methyl group at the pyrimidine 4-position instead of 4,6-dimethyl.
- Activity : Slightly reduced efficacy against Gram-negative bacteria compared to Diacetylsulfadimidine .
Structural Analogs with Modified Substituents
N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(2-methylphenoxy)acetamide
- Structure: Replaces one acetyl group with a 2-methylphenoxyacetamide moiety.
- Properties : Enhanced lipophilicity and extended half-life but increased hepatotoxicity risk in preclinical studies .
2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)-N-(2-thienylmethyl)acetamide
- Structure : Introduces a sulfanyl linker and thienylmethyl group.
- Activity : Shows broader Gram-positive coverage but reduced solubility .
| Compound | Key Structural Feature | Bioactivity |
|---|---|---|
| Diacetylsulfadimidine | Dual acetyl, 4,6-dimethyl | Targeted Gram-negative |
| N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(2-methylphenoxy)acetamide | Phenoxyacetamide | Extended half-life |
| 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)-N-(2-thienylmethyl)acetamide | Sulfanyl-thienyl | Broader Gram-positive activity |
Biological Activity
N-[4-[Acetyl-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide, commonly known as Diacetylsulfadimidine or Diacetylsulfamethazine, is a sulfonamide antibiotic derivative primarily utilized in veterinary medicine. This compound exhibits significant antibacterial properties, making it a subject of interest in both research and clinical applications.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₁₈N₄O₄S
- Molecular Weight : 362.40 g/mol
- CAS Number : 59224-69-0
The structure features an acetyl group attached to a sulfamoyl moiety, which enhances its stability and bioavailability compared to its parent compound, sulfadimidine.
Diacetylsulfadimidine functions by inhibiting the synthesis of dihydrofolic acid in bacteria. It competes with para-aminobenzoic acid (PABA) for the enzyme dihydropteroate synthase. This inhibition is crucial for bacterial growth and replication, as dihydrofolic acid is essential for the synthesis of nucleic acids.
Antibacterial Efficacy
Diacetylsulfadimidine has demonstrated broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. Its efficacy can be summarized as follows:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 16 µg/mL |
| Staphylococcus aureus | 8 µg/mL |
| Salmonella enterica | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These MIC values indicate the concentration required to inhibit bacterial growth, showcasing the compound's potential in treating infections caused by these pathogens.
Case Studies and Research Findings
- Veterinary Applications : A study conducted on poultry indicated that Diacetylsulfadimidine effectively reduced mortality rates associated with bacterial infections, improving overall health outcomes in treated flocks. The administration of this compound led to a significant decrease in clinical signs of infection and enhanced weight gain compared to untreated controls.
- Pharmacokinetics : Research on the pharmacokinetics of Diacetylsulfadimidine revealed that it is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1-3 hours. The compound exhibits a half-life of approximately 6 hours, allowing for effective dosing regimens in veterinary practice.
- Resistance Studies : Investigations into bacterial resistance patterns showed that while some strains developed resistance to traditional sulfonamides, Diacetylsulfadimidine maintained efficacy against resistant strains due to its unique structural modifications.
Comparative Analysis with Similar Compounds
Diacetylsulfadimidine can be compared with other sulfonamide antibiotics to highlight its unique properties:
| Compound Name | Mechanism of Action | Efficacy | Unique Features |
|---|---|---|---|
| Sulfadimidine | Inhibits dihydrofolate synthesis | Moderate | Parent compound |
| Sulfamethoxazole | Inhibits dihydrofolate synthesis | High | Often used in combination therapy |
| Sulfadiazine | Inhibits dihydrofolate synthesis | Moderate | Commonly used in veterinary medicine |
| Diacetylsulfadimidine | Inhibits dihydrofolate synthesis; enhanced stability | High | Acetylated structure improves bioavailability |
Q & A
Q. Basic
- pH sensitivity : Degrades rapidly under acidic (pH <3) or alkaline (pH >9) conditions, forming sulfadimidine via hydrolysis .
- Light exposure : UV irradiation induces photolytic cleavage of the sulfamoyl bond. Store in amber glass at +5°C to minimize degradation .
Stability testing via HPLC-UV (λ = 254 nm) confirms >90% purity after 6 months under recommended conditions .
What computational approaches predict Diacetylsulfadimidine’s interactions with biological targets?
Q. Advanced
- Molecular docking : Models binding to E. coli dihydropteroate synthase (DHPS), identifying key residues (e.g., Phe28, Lys221) for hydrogen bonding .
- QSAR studies : Correlate substituent electronegativity with MIC values (R² = 0.89) to prioritize analogs .
- MD simulations : Reveal conformational flexibility of the sulfamoyl group in aqueous environments .
What analytical techniques are recommended for impurity profiling of Diacetylsulfadimidine in pharmaceutical research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
